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Abstract
Antiarol rutinoside, a naturally occurring phenolic glycoside, has emerged as a compound of

interest in the field of pharmacology. Primarily isolated from the bark of Pinus yunnanensis, with

presence also noted in Mallotus microcarpus and Antiaris africana, this molecule possesses a

unique chemical structure that suggests a range of biological activities. This technical guide

provides a comprehensive review of the current, albeit limited, scientific literature on antiarol
rutinoside. It details its physicochemical properties and delves into its potential therapeutic

applications by drawing parallels with structurally similar flavonoid rutinosides. This paper aims

to serve as a foundational resource for researchers and professionals in drug development by

summarizing existing knowledge and identifying key areas for future investigation. Due to the

nascent stage of research on this specific compound, this review extrapolates potential

mechanisms and quantitative data from closely related molecules to illustrate its therapeutic

promise, while clearly indicating the need for direct empirical validation.

Introduction
Antiarol rutinoside (CAS No. 261351-23-9) is a flavonoid glycoside with the molecular formula

C₂₁H₃₂O₁₃ and a molecular weight of 492.47 g/mol .[1][2] Its structure features a substituted

aromatic core linked to a rutinose sugar moiety. Flavonoid rutinosides as a class are known to

exhibit a variety of pharmacological effects, including antioxidant, anti-inflammatory,

antimicrobial, and cytotoxic activities. While direct research on antiarol rutinoside is sparse,
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the body of evidence for related compounds suggests that it may hold significant therapeutic

potential. This guide will synthesize the available information and provide a framework for its

further exploration.

Physicochemical Properties
A summary of the key physicochemical properties of antiarol rutinoside is presented in Table

1. This data is essential for its handling, formulation, and for the design of future

pharmacological studies.

Property Value Reference

Molecular Formula C₂₁H₃₂O₁₃ [1][2]

Molecular Weight 492.47 g/mol [1][2]

CAS Number 261351-23-9 [1]

Natural Sources

Pinus yunnanensis (bark),

Mallotus microcarpus, Antiaris

africana

[3]

Table 1: Physicochemical Properties of Antiarol Rutinoside

Potential Biological Activities and Mechanisms of
Action
Direct experimental data on the biological activities of antiarol rutinoside is not extensively

available in the current literature. However, based on the well-documented activities of

structurally similar flavonoid rutinosides, such as kaempferol-3-O-rutinoside and quercetin-3-O-

rutinoside (rutin), we can infer its potential pharmacological profile.

Anti-inflammatory Activity
Flavonoid rutinosides are known to possess potent anti-inflammatory properties. This activity is

often mediated through the inhibition of key inflammatory pathways.

Signaling Pathway:
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A likely mechanism of action for the anti-inflammatory effects of antiarol rutinoside involves

the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein

Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide

(LPS), these pathways become activated, leading to the production of pro-inflammatory

mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-

6). Flavonoid rutinosides have been shown to inhibit the phosphorylation of key proteins in

these pathways, thereby reducing the inflammatory cascade.
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Figure 1: Inferred anti-inflammatory signaling pathway of antiarol rutinoside.

Quantitative Data from Related Compounds:
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The following table summarizes the inhibitory effects of related flavonoid rutinosides on nitric

oxide (NO) production, a key inflammatory mediator.

Compound Cell Line Stimulant IC₅₀ (µM) Reference

Kaempferol-3-O-

rutinoside
RAW 264.7 LPS ~20 [4]

Quercetin-3-O-

rutinoside (Rutin)
RAW 264.7 LPS >100 [4]

Table 2: Inhibitory Concentration (IC₅₀) of Related Flavonoid Rutinosides on NO Production

Cytotoxic Activity
Several flavonoid glycosides have demonstrated cytotoxic activity against various cancer cell

lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell

death).

Signaling Pathway:

Apoptosis can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor)

pathways, both of which converge on the activation of caspases, a family of proteases that

execute cell death. Flavonoids can induce apoptosis by modulating the expression of Bcl-2

family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent

caspase activation.
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Figure 2: Inferred apoptotic signaling pathway of antiarol rutinoside.

Quantitative Data from Related Compounds:
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The cytotoxic potential of flavonoids is typically quantified by their half-maximal inhibitory

concentration (IC₅₀) against cancer cell lines.

Compound Cell Line IC₅₀ (µM) Reference

Hesperetin (aglycone

of a rutinoside)
HL-60 (Leukemia) ~25 [2]

Naringenin (aglycone

of a rutinoside)
HL-60 (Leukemia) ~50 [2]

Table 3: Cytotoxic Activity (IC₅₀) of Structurally Related Flavonoid Aglycones

Antioxidant Activity
The phenolic structure of antiarol rutinoside suggests inherent antioxidant properties.

Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, which is

implicated in numerous chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH)

assay.

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in

methanol.

Sample preparation: Antiarol rutinoside is dissolved in a suitable solvent (e.g., methanol or

DMSO) to prepare a series of concentrations.

Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or

cuvettes.

Incubation: The mixture is incubated in the dark at room temperature for a specified period

(e.g., 30 minutes).

Measurement: The absorbance of the solution is measured at a specific wavelength

(typically around 517 nm) using a spectrophotometer.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the

formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the

absorbance of the DPPH solution without the sample, and A_sample is the absorbance of

the DPPH solution with the sample.

IC₅₀ determination: The IC₅₀ value, the concentration of the sample required to scavenge

50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the

sample concentration.

Antimicrobial Activity
Flavonoids have been reported to exhibit activity against a range of bacteria and fungi. The

mechanism of action can involve the disruption of microbial cell membranes, inhibition of

nucleic acid synthesis, or interference with metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.

Microorganism preparation: A standardized inoculum of the test microorganism (e.g.,

bacteria or fungi) is prepared in a suitable growth medium.

Sample preparation: A serial dilution of antiarol rutinoside is prepared in the growth

medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the

growth of the microorganism.

Observation: The wells are visually inspected for turbidity, indicating microbial growth. The

MIC is determined as the lowest concentration of the compound at which no visible growth is

observed.

Quantitative Data from Related Compounds:
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Compound Class Microorganism MIC (µg/mL) Reference

Chalcones (Flavonoid

precursors)

Staphylococcus

aureus
31.25 - 125 [5]

Rhein

(Anthraquinone)

Staphylococcus

aureus
7.8 - 31.25 [6]

Table 4: Minimum Inhibitory Concentration (MIC) of Related Compound Classes

Experimental Protocols
Detailed experimental protocols for the isolation and characterization of antiarol rutinoside are

not readily available. However, a general workflow can be constructed based on standard

phytochemical procedures for flavonoid glycosides.
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Figure 3: General experimental workflow for the isolation of antiarol rutinoside.
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Plant Material Preparation: The bark of Pinus yunnanensis is collected, dried, and ground

into a fine powder.

Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol

or methanol, at room temperature for an extended period (e.g., several days) with occasional

agitation. This process is typically repeated multiple times to ensure complete extraction.

Concentration: The combined extracts are filtered, and the solvent is removed under reduced

pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step

separates compounds based on their polarity. Antiarol rutinoside, being a glycoside, is

expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).

Chromatographic Separation: The enriched fraction is subjected to various chromatographic

techniques for further purification. This may include open column chromatography on silica

gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography

(HPLC) to isolate the pure compound.

Structural Characterization
The structure of the isolated antiarol rutinoside is elucidated using a combination of

spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-

NMR experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the

connectivity of atoms and the overall structure of the molecule.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry

(ESI-MS) are used to determine the molecular weight and fragmentation pattern of the

compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in

the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about

the electronic transitions within the molecule, which is characteristic of the flavonoid

chromophore.

Future Directions and Conclusion
The current body of scientific literature on antiarol rutinoside is limited, presenting a

significant opportunity for further research. While its chemical structure and natural sources

have been identified, a thorough investigation into its pharmacological properties is warranted.

Key areas for future research include:

Comprehensive Biological Screening: Systematic in vitro and in vivo studies are needed to

definitively establish the antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities

of pure antiarol rutinoside.

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling

pathways modulated by antiarol rutinoside is crucial for understanding its therapeutic

potential.

Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution,

metabolism, excretion (ADME), and toxicity of antiarol rutinoside are essential for its

development as a potential therapeutic agent.

Synthetic and Analogue Studies: The development of efficient synthetic routes to antiarol
rutinoside and the creation of structural analogues could lead to the discovery of

compounds with enhanced potency and improved pharmacokinetic properties.

In conclusion, antiarol rutinoside represents a promising natural product for drug discovery.

By leveraging the knowledge of related flavonoid rutinosides and conducting rigorous scientific

investigation, the full therapeutic potential of this compound can be unlocked. This technical

guide serves as a starting point to stimulate and guide these future research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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